molecular formula C41H26O5S2 B4976565 1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione

1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione

Cat. No.: B4976565
M. Wt: 662.8 g/mol
InChI Key: MOEPKEQEJJSOEF-UHFFFAOYSA-N
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Description

1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione is a complex organic compound characterized by the presence of multiple phenylthio groups and a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione typically involves multi-step organic reactions. One common method involves the use of phenylthio-substituted benzoyl chloride and acetophenone derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the diketone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or thiols.

    Substitution: The phenylthio groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Alkyl halides, acyl chlorides, NaH, KOtBu

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Substituted phenylthio derivatives

Scientific Research Applications

1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The phenylthio groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The diketone structure may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(phenylthio)phenyl]-1,2-octanedione
  • 4-phenyl-2-(piperazin-1-yl)thiazole
  • 1-(4-phenylthiazol-2-yl)piperazine

Uniqueness

1-[4-(4-{oxo[4-(phenylthio)phenyl]acetyl}benzoyl)phenyl]-2-[4-(phenylthio)phenyl]-1,2-ethanedione is unique due to its specific combination of phenylthio groups and diketone structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[4-[2-oxo-2-(4-phenylsulfanylphenyl)acetyl]benzoyl]phenyl]-2-(4-phenylsulfanylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H26O5S2/c42-37(27-11-15-29(16-12-27)38(43)40(45)31-19-23-35(24-20-31)47-33-7-3-1-4-8-33)28-13-17-30(18-14-28)39(44)41(46)32-21-25-36(26-22-32)48-34-9-5-2-6-10-34/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEPKEQEJJSOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C(=O)C5=CC=C(C=C5)SC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H26O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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